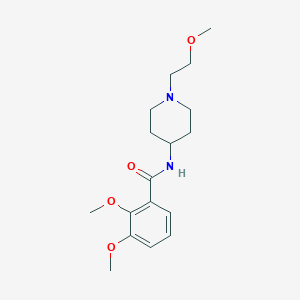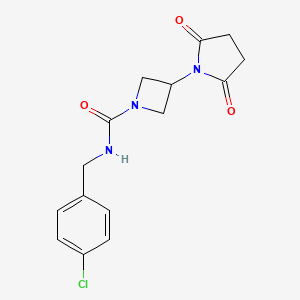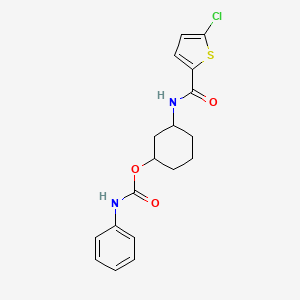
5-chloro-N-(3-chlorophenyl)-2-(methylthio)pyrimidine-4-carboxamide
Descripción general
Descripción
5-chloro-N-(3-chlorophenyl)-2-(methylthio)pyrimidine-4-carboxamide is a chemical compound that belongs to the pyrimidine class of organic compounds. It has been extensively studied for its potential use in various scientific research applications.
Mecanismo De Acción
The mechanism of action of 5-chloro-N-(3-chlorophenyl)-2-(methylthio)pyrimidine-4-carboxamide is not fully understood. However, studies have suggested that the compound exerts its antitumor activity by inducing apoptosis, or programmed cell death, in cancer cells. Additionally, the compound has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a role in DNA replication and repair.
Biochemical and physiological effects:
Studies have shown that 5-chloro-N-(3-chlorophenyl)-2-(methylthio)pyrimidine-4-carboxamide has a number of biochemical and physiological effects. In addition to its antitumor activity, the compound has been shown to have anti-inflammatory and antioxidant properties. Additionally, the compound has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and topoisomerase II.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-chloro-N-(3-chlorophenyl)-2-(methylthio)pyrimidine-4-carboxamide in lab experiments is its potent antitumor activity. This makes it a valuable compound for studying the mechanisms of cancer cell death and for developing new cancer treatments. However, one of the limitations of using the compound is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are a number of future directions for research on 5-chloro-N-(3-chlorophenyl)-2-(methylthio)pyrimidine-4-carboxamide. One area of research is the development of new cancer treatments based on the compound. Additionally, researchers may continue to study the compound's potential use in treating Alzheimer's disease and other neurological disorders. Finally, researchers may continue to study the compound's biochemical and physiological effects, with the goal of identifying new therapeutic applications for the compound.
Métodos De Síntesis
The synthesis of 5-chloro-N-(3-chlorophenyl)-2-(methylthio)pyrimidine-4-carboxamide involves the reaction of 3-chloroaniline with methylthioglycolate to form 3-chlorophenyl methylthioacetate. The resulting compound is then reacted with cyanamide to form 5-chloro-N-(3-chlorophenyl)-2-(methylthio)pyrimidine-4-carboxamide. This synthesis method has been well-established in the literature and has been used by various researchers to obtain the compound for their experiments.
Aplicaciones Científicas De Investigación
5-chloro-N-(3-chlorophenyl)-2-(methylthio)pyrimidine-4-carboxamide has been studied extensively for its potential use in scientific research applications. One of the primary areas of research has been its use as an antitumor agent. Studies have shown that the compound has potent antitumor activity against various cancer cell lines, including breast cancer, colon cancer, and lung cancer. Additionally, the compound has been studied for its potential use in treating Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a role in the development of the disease.
Propiedades
IUPAC Name |
5-chloro-N-(3-chlorophenyl)-2-methylsulfanylpyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2N3OS/c1-19-12-15-6-9(14)10(17-12)11(18)16-8-4-2-3-7(13)5-8/h2-6H,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYGDUOYONIELEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)C(=O)NC2=CC(=CC=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801326510 | |
| Record name | 5-chloro-N-(3-chlorophenyl)-2-methylsulfanylpyrimidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801326510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49649273 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-chloro-N-(3-chlorophenyl)-2-(methylthio)pyrimidine-4-carboxamide | |
CAS RN |
879948-57-9 | |
| Record name | 5-chloro-N-(3-chlorophenyl)-2-methylsulfanylpyrimidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801326510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[[1-(6-Ethylpyrimidin-4-yl)piperidin-4-yl]methyl]-N-methyl-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2888846.png)


![4-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2888852.png)
![2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2888853.png)


![3-oxo-N-(2-thienylmethyl)-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2888857.png)
![3-(3-Fluorophenyl)-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole hydrochloride](/img/structure/B2888859.png)


![N-benzyl-2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)thio]acetamide](/img/structure/B2888863.png)
![1-(Chloromethyl)-3-cyclopropylbicyclo[1.1.1]pentane](/img/structure/B2888865.png)
![4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]-1-phenylpyrrolidin-2-one](/img/structure/B2888866.png)